molecular formula C4H7ClO B154872 trans-4-Chloro-2-butene-1-OL CAS No. 1775-39-9

trans-4-Chloro-2-butene-1-OL

Cat. No. B154872
CAS RN: 1775-39-9
M. Wt: 106.55 g/mol
InChI Key: WVRLAHTVGOLBEB-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4-Chloro-2-butene-1-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a colorless liquid that is soluble in water and has a molecular weight of 128.57 g/mol.

Scientific Research Applications

Ethylene Dimerization and Alphabutol Optimization

One significant area of research involving trans-4-Chloro-2-butene-1-OL is its role in the ethylene dimerization process, particularly in the optimization of Alphabutol technology. Ethylene dimerization is a critical industrial process for producing Butene-1, a key monomer used in the manufacture of polyethylene. Alphabutol technology, a method for ethylene dimerization, is under continuous development to enhance the selectivity and efficiency of Butene-1 production. Research focuses on improving operational processes to minimize fouling, which remains an inadequately addressed issue in literature, suggesting opportunities for further advancements in this technology (Alenezi, Manan, & Zaidel, 2019).

Gas Separations Using Ionic Liquid Membranes

Another research domain involves the use of stabilized room temperature ionic liquid membranes (SILMs) for gas separations, a process that could be indirectly related to the applications of this compound through its potential interactions with different gas molecules during separation processes. SILMs demonstrate superior performance over standard polymers in separating gas mixtures like CO2/N2 and CO2/CH4, which is crucial for environmental management and the chemical industry. This research outlines the benchmarks for SILM performance, suggesting areas for future studies to enhance gas separation technologies (Scovazzo, 2009).

Catalytic Oxidation of Cyclohexene

Research on the catalytic oxidation of cyclohexene has explored the selective production of various industrial intermediates, including trans/cis-cyclohexane-1,2-diol and cyclohex-2-en-1-ol. Controllable oxidation reactions have significant value in synthesizing specific products for industrial and academic applications. Advances in selective oxidation processes offer insights into optimizing reactions to yield targeted products efficiently, which might involve or relate to the functional groups present in this compound (Cao et al., 2018).

Degradation of Dichloropropenes in Soil

The study of the degradation of cis- and trans-1,3-dichloropropenes in soil, which are used as nematocides, provides insight into the environmental behavior and fate of similar chlorinated compounds, potentially including this compound. Understanding the rates of degradation and factors affecting these rates is crucial for assessing the environmental impact of such chemicals. This research highlights the rapid biodegradation of chloroallyl alcohols in soil, indicating the importance of environmental studies in the management of chemical pollutants (Dijk, 1974).

Safety and Hazards

The safety data sheet for “trans-4-Chloro-2-butene-1-OL” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(E)-4-chlorobut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRLAHTVGOLBEB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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